1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene
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Overview
Description
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene is a complex organic compound characterized by its multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. The process includes:
Halogenation: Benzene is first chlorinated to form 1,2,3,4,5-pentachlorobenzene.
Etherification: The pentachlorobenzene is then reacted with 3-(2,3,4-tribromophenoxy)propyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including flame retardants and polymers.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the compound’s concentration.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: Another halogenated benzene derivative with similar chemical properties.
Pentachlorobenzene: A simpler compound with only chlorine substitutions.
Tribromophenoxy Compounds: Compounds with similar bromine substitutions on the phenoxy group.
Uniqueness
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene is unique due to its combination of both chlorine and bromine substitutions, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
52642-37-2 |
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Molecular Formula |
C15H8Br3Cl5O2 |
Molecular Weight |
637.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H8Br3Cl5O2/c16-6-2-3-7(9(18)8(6)17)24-4-1-5-25-15-13(22)11(20)10(19)12(21)14(15)23/h2-3H,1,4-5H2 |
InChI Key |
PDWJVCXIRPJKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCOC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Br)Br)Br |
Origin of Product |
United States |
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